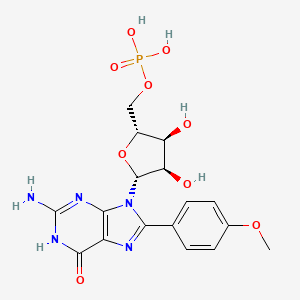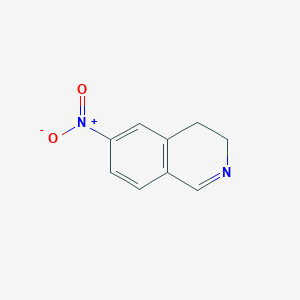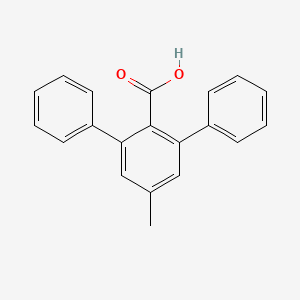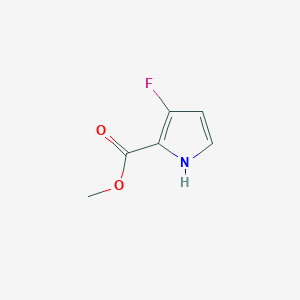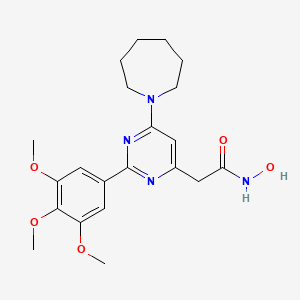
6-(Benzylsulfanyl)-9-(2-chloroethyl)-9h-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of a benzylthio group at the 6th position and a 2-chloroethyl group at the 9th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Attachment of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced through an alkylation reaction, where the purine core reacts with 2-chloroethylamine under basic conditions.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the 2-chloroethyl group, to form ethyl derivatives.
Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the 2-chloroethyl group under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Ethyl Derivatives: Formed from the reduction of the 2-chloroethyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions at the 2-chloroethyl group.
Scientific Research Applications
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine is unique due to the presence of both a benzylthio group and a 2-chloroethyl group, which confer distinct chemical properties and biological activities
Properties
CAS No. |
2846-84-6 |
|---|---|
Molecular Formula |
C14H14ClN5S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2-chloroethyl)purin-2-amine |
InChI |
InChI=1S/C14H14ClN5S/c15-6-7-20-9-17-11-12(20)18-14(16)19-13(11)21-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,16,18,19) |
InChI Key |
VGUUZKDHSQUQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
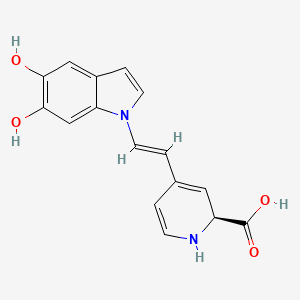

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
